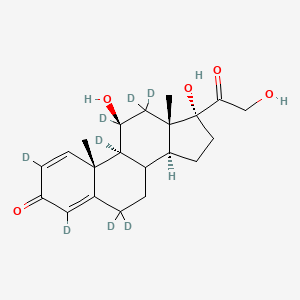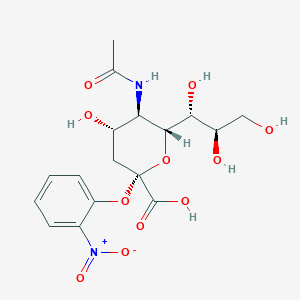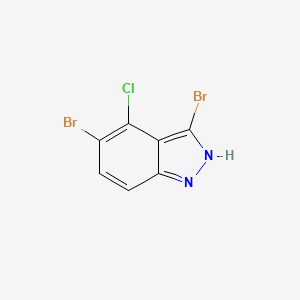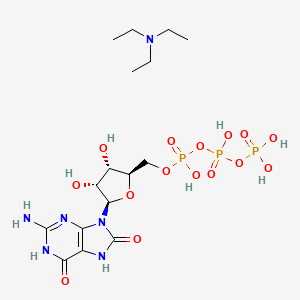![molecular formula C16H19F5N2O3 B13840194 N-[(1R,2R)-2-aminocyclohexyl]-3,4-difluoro-N-methylbenzamide;2,2,2-trifluoroacetic acid CAS No. 2751977-98-5](/img/structure/B13840194.png)
N-[(1R,2R)-2-aminocyclohexyl]-3,4-difluoro-N-methylbenzamide;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R,2R)-2-aminocyclohexyl]-3,4-difluoro-N-methylbenzamide;2,2,2-trifluoroacetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a cyclohexyl ring, difluorobenzamide moiety, and trifluoroacetic acid group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-aminocyclohexyl]-3,4-difluoro-N-methylbenzamide;2,2,2-trifluoroacetic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Aminocyclohexyl Intermediate: The starting material, cyclohexanone, undergoes reductive amination with ammonia or a primary amine to form the aminocyclohexyl intermediate.
Introduction of the Difluorobenzamide Moiety: The aminocyclohexyl intermediate is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the difluorobenzamide derivative.
Methylation: The difluorobenzamide derivative is methylated using methyl iodide or dimethyl sulfate in the presence of a base to yield the final product.
Trifluoroacetic Acid Addition: The final product is treated with trifluoroacetic acid to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1R,2R)-2-aminocyclohexyl]-3,4-difluoro-N-methylbenzamide;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(1R,2R)-2-aminocyclohexyl]-3,4-difluoro-N-methylbenzamide;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(1R,2R)-2-aminocyclohexyl]-3,4-difluoro-N-methylbenzamide;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with similar functional groups but different structural features.
Sulfur Compounds: Compounds containing sulfur with various oxidation states and chemical properties.
Uniqueness
N-[(1R,2R)-2-aminocyclohexyl]-3,4-difluoro-N-methylbenzamide;2,2,2-trifluoroacetic acid is unique due to its combination of a cyclohexyl ring, difluorobenzamide moiety, and trifluoroacetic acid group. This unique structure imparts specific chemical and biological properties, making it valuable for diverse applications.
Eigenschaften
CAS-Nummer |
2751977-98-5 |
|---|---|
Molekularformel |
C16H19F5N2O3 |
Molekulargewicht |
382.33 g/mol |
IUPAC-Name |
N-[(1R,2R)-2-aminocyclohexyl]-3,4-difluoro-N-methylbenzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H18F2N2O.C2HF3O2/c1-18(13-5-3-2-4-12(13)17)14(19)9-6-7-10(15)11(16)8-9;3-2(4,5)1(6)7/h6-8,12-13H,2-5,17H2,1H3;(H,6,7)/t12-,13-;/m1./s1 |
InChI-Schlüssel |
ISOLRPIQMDXRQD-OJERSXHUSA-N |
Isomerische SMILES |
CN([C@@H]1CCCC[C@H]1N)C(=O)C2=CC(=C(C=C2)F)F.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CN(C1CCCCC1N)C(=O)C2=CC(=C(C=C2)F)F.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-(1-phenylpropan-2-ylcarbamoyl)-8,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine-8-carboxylate](/img/structure/B13840136.png)
![4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-O-benzyl Mono-beta-D-glucuronide](/img/structure/B13840139.png)







![3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13840178.png)


